(5Z)-3-cyclopentyl-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one
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Overview
Description
OSM-S-54 is a compound that belongs to the Open Source Malaria project, specifically within the aminothienopyrimidine series. This compound has been studied for its potential antimalarial properties and is part of a broader effort to develop new treatments for malaria through open-source research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-54 involves the construction of the aminothienopyrimidine scaffold. The process typically starts with the synthesis of the thiophene starting material, followed by the formation of the thienopyrimidine core.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
OSM-S-54 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a range of analogs .
Scientific Research Applications
Chemistry: The compound serves as a model for studying the synthesis and reactivity of aminothienopyrimidines.
Biology: It has shown potential as an antimalarial agent, making it a subject of interest in biological research.
Medicine: The compound’s antimalarial properties make it a candidate for drug development.
Mechanism of Action
The exact mechanism of action of OSM-S-54 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets within the malaria parasite. These interactions disrupt essential biological processes, leading to the death of the parasite. The compound may target enzymes or other proteins critical for the parasite’s survival .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial properties.
OSM-S-412: A phenol compound studied for its biological activity.
TCMDC 132385: A compound with structural similarities and mild activity against malaria.
Uniqueness
OSM-S-54 is unique due to its specific functional groups and the particular arrangement of atoms within its structure. This uniqueness contributes to its distinct biological activity and potential as an antimalarial agent .
Properties
Molecular Formula |
C28H26F3N3OS |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H26F3N3OS/c1-18-16-20(19(2)33(18)24-14-12-21(13-15-24)28(29,30)31)17-25-26(35)34(23-10-6-7-11-23)27(36-25)32-22-8-4-3-5-9-22/h3-5,8-9,12-17,23H,6-7,10-11H2,1-2H3/b25-17-,32-27? |
InChI Key |
BDDWBUPMEFMPPN-KCQUIFJESA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCC5 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCC5 |
Origin of Product |
United States |
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